![molecular formula C23H20BrNO5 B2992703 N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide CAS No. 52905-43-8](/img/structure/B2992703.png)
N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-benzoyl-4-bromophenyl)-2-(ethylamino)propanamide” is a molecule that contains a total of 43 bond(s). There are 24 non-H bond(s), 14 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ketone(s) (aromatic), and 1 secondary .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions. For example, the synthesis of “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” involves reactions with N-Bromosuccinimide in dichloromethane, followed by reactions with sodium hydrogencarbonate or sodium carbonate .Molecular Structure Analysis
The molecular formula of “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” is C15H11Br2NO2, with a molecular weight of 397.06134 .Chemical Reactions Analysis
The chemical reactions of related compounds are complex and often involve multiple steps. For example, the reaction of “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” with ammonia in methanol, followed by reaction with acetic acid and sodium cyanoborohydride .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds vary. For instance, “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” has a molecular weight of 397.06134 .Aplicaciones Científicas De Investigación
Catalysis
Facchetti et al. (2016) developed ruthenium catalysts for ketone reduction using a derivative process that involves the synthesis of benzoyl acetamide, highlighting the compound's role in facilitating reactions essential for producing catalysts used in organic synthesis and industrial processes (Facchetti et al., 2016).
Antimicrobial Activity
Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, exhibiting promising antimicrobial properties against various bacterial and fungal strains, indicating the potential of N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide analogs in developing new antimicrobial agents (Desai et al., 2013).
Nucleoside Synthesis
Kempe et al. (1982) explored the selective benzoylation of ribonucleosides for RNA and DNA-RNA mixture synthesis, demonstrating the utility of benzamide derivatives in the precise chemical modification of nucleosides, crucial for research and therapeutic applications (Kempe et al., 1982).
Structural Chemistry
Saeed and Simpson (2012) investigated the crystal structure of a related benzamide compound, revealing insights into intermolecular interactions and the role of substituents in affecting molecular assembly and stability, which is vital for the design of materials and drugs (Saeed & Simpson, 2012).
Polymer Science
Butt et al. (2005) synthesized novel aromatic polyimides using benzamide derivatives, contributing to the development of materials with enhanced thermal stability and mechanical properties for advanced technological applications (Butt et al., 2005).
Antipsychotic Research
Högberg et al. (1990) explored the antidopaminergic properties of benzamide derivatives, indicating their potential as antipsychotic agents and contributing to the understanding of dopamine receptor interactions, which is crucial for developing new treatments for psychiatric disorders (Högberg et al., 1990).
Metabolic Studies
Spasov et al. (2017) synthesized compounds showing inhibition of dipeptidyl peptidase-4 and antiplatelet activities, suggesting the use of benzamide derivatives in exploring metabolic pathways and developing therapies for metabolic disorders (Spasov et al., 2017).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)23(27)25-18-10-9-16(24)13-17(18)21(26)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEBLMIHTZOFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.